molecular formula C18H21N5O3 B2971537 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941888-93-3

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2971537
CAS RN: 941888-93-3
M. Wt: 355.398
InChI Key: ONBDHGQOZHQHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as IPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IPOP is a synthetic molecule that has been designed to interact with specific receptors in the human body, leading to a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Agents

Oxalamide derivatives have been explored for their antimicrobial potential. For example, compounds with imidazole rings have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis, showing promise as therapeutic agents .

Intracellular Drug Delivery Systems

New pH-sensitive polyaspartamide derivatives, which include oxalamide structures, have been synthesized for application in intracellular drug delivery systems. These systems aim to deliver drugs directly to the cells, enhancing treatment efficacy .

Anti-Influenza Drugs

Oxalamide derivatives have been investigated as neuraminidase (NA) inhibitors, which are effective targets for anti-influenza drugs. Structure-based virtual screening has identified oxalamide derivatives as lead NA inhibitors .

Sustainable Synthesis

Oxalamides can be synthesized sustainably through acceptorless dehydrogenative coupling of ethylene glycol with amines. This process is catalyzed by a ruthenium pincer complex and is considered eco-friendly .

Novel Synthesis Methods

Innovative approaches for synthesizing unsymmetrical oxalamides have been developed, such as using dichloroacetamide and amine/amides in the presence of CBr4 in a basic medium. This method is eco-friendly and utilizes water as an oxygen atom source .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c24-16-6-2-10-23(16)15-5-1-4-14(12-15)21-18(26)17(25)20-7-3-9-22-11-8-19-13-22/h1,4-5,8,11-13H,2-3,6-7,9-10H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBDHGQOZHQHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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